molecular formula C20H21NOS B11769350 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11769350
M. Wt: 323.5 g/mol
InChI Key: XICWUNJBTJFCIY-UHFFFAOYSA-N
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Description

2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a piperidine ring, a benzoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzoyl-containing molecules. Examples include:

  • Piperidine
  • Benzoyl chloride
  • Thiobenzaldehyde

Uniqueness

What sets 2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H21NOS

Molecular Weight

323.5 g/mol

IUPAC Name

2-[2-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C20H21NOS/c22-20(19-11-5-3-9-17(19)15-23)18-10-4-2-8-16(18)14-21-12-6-1-7-13-21/h2-5,8-11,15H,1,6-7,12-14H2

InChI Key

XICWUNJBTJFCIY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

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